2-ethoxy-3,3-dimethyl-5-(methylsulfonylmethyl)-2H-1-benzofuran
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Overview
Description
2-ethoxy-3,3-dimethyl-5-(methylsulfonylmethyl)-2H-1-benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-3,3-dimethyl-5-(methylsulfonylmethyl)-2H-1-benzofuran typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Ethoxy Group: This step may involve an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base.
Methylsulfonylmethyl Group Addition: This can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-3,3-dimethyl-5-(methylsulfonylmethyl)-2H-1-benzofuran can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group typically yields sulfoxides or sulfones, while reduction can yield sulfides.
Scientific Research Applications
2-ethoxy-3,3-dimethyl-5-(methylsulfonylmethyl)-2H-1-benzofuran may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethoxy-3,3-dimethyl-5-(methylsulfonylmethyl)-2H-1-benzofuran would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-3,3-dimethyl-2H-1-benzofuran: Lacks the methylsulfonylmethyl group.
3,3-dimethyl-5-(methylsulfonylmethyl)-2H-1-benzofuran: Lacks the ethoxy group.
2-ethoxy-3,3-dimethyl-5-methyl-2H-1-benzofuran: Lacks the sulfonyl group.
Uniqueness
The presence of both the ethoxy and methylsulfonylmethyl groups in 2-ethoxy-3,3-dimethyl-5-(methylsulfonylmethyl)-2H-1-benzofuran may confer unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
2-ethoxy-3,3-dimethyl-5-(methylsulfonylmethyl)-2H-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4S/c1-5-17-13-14(2,3)11-8-10(9-19(4,15)16)6-7-12(11)18-13/h6-8,13H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJRTKLUNJRUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2=C(O1)C=CC(=C2)CS(=O)(=O)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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